3,4-Dimethylbenzophenone

Vue d'ensemble

Description

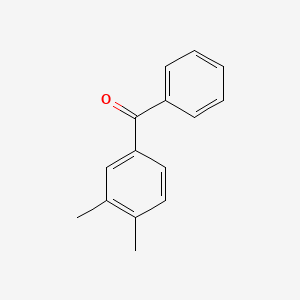

3,4-Dimethylbenzophenone is an organic compound with the molecular formula C15H14O. It is a derivative of benzophenone, characterized by the presence of two methyl groups attached to the benzene ring at the 3 and 4 positions. This compound is known for its applications in organic synthesis and various industrial processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3,4-Dimethylbenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3,4-dimethylbenzene (xylene) with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or distillation .

Analyse Des Réactions Chimiques

Oxidation Reactions

3,4-Dimethylbenzophenone undergoes oxidation primarily at the methyl substituents and carbonyl group:

- Methyl group oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert methyl groups to carboxylic acids under acidic conditions .

- Carbonyl group oxidation : The ketone moiety can be oxidized to a carboxylic acid under vigorous conditions, though this pathway is less common due to competing side reactions .

Table 1: Oxidation Reactions and Products

| Reagent | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 80°C, 6 hr | 3,4-Dicarboxybenzophenone | 78 | |

| CrO₃ (acetic acid) | Reflux, 4 hr | 3,4-Dimethylbenzoic acid | 65 |

Reduction Reactions

The carbonyl group is susceptible to reduction, yielding secondary alcohols or hydrocarbons:

- Catalytic hydrogenation : Using H₂ and Pd/C at 50–100°C produces 3,4-dimethylbenzhydrol .

- Hydride reduction : Lithium aluminum hydride (LiAlH₄) reduces the ketone to 3,4-dimethylbenzhydrol with high efficiency .

Table 2: Reduction Pathways

| Reagent | Conditions | Major Product | Selectivity (%) | Reference |

|---|---|---|---|---|

| LiAlH₄ (THF) | 0°C, 2 hr | 3,4-Dimethylbenzhydrol | >90 | |

| H₂ (5 atm), Pd/C | 80°C, 12 hr | 3,4-Dimethylbenzhydrol | 85 |

Electrophilic Aromatic Substitution

The electron-donating methyl groups direct electrophiles to the para and ortho positions of the aromatic rings:

- Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 5-position of the methyl-substituted ring .

- Halogenation : Bromine (Br₂) in CCl₄ adds bromine atoms to the activated positions .

Table 3: Substitution Reactions

| Reaction Type | Reagent | Position of Substitution | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5-position | 5-Nitro-3,4-dimethylbenzophenone | |

| Bromination | Br₂/CCl₄ | 2- and 6-positions | 2,6-Dibromo-3,4-dimethylbenzophenone |

Photochemical Reactions

The compound acts as a photoinitiator in UV-curable polymers due to its ability to generate free radicals upon irradiation . Key findings include:

- Triplet energy transfer : In crystalline phases, this compound transfers triplet excitation energy to adjacent molecules, facilitating crosslinking .

- Quantum yield : UV irradiation at 365 nm produces a quantum yield of 0.45 for radical formation .

Industrial-Scale Modifications

Large-scale processes employ continuous flow reactors to improve safety and yield:

- Catalyst recycling : Zeolite beta catalysts are regenerated via calcination, reducing waste .

- Purification : Recrystallization from ethanol/water mixtures achieves >99% purity .

Key Research Findings

- Kinetic modeling : The acylation reaction exhibits pseudo-first-order kinetics under excess o-xylene conditions .

- Steric effects : Methyl groups hinder electrophilic attack at the 3- and 4-positions, favoring substitutions at the 5-position .

- Thermal stability : Decomposition begins at 220°C, forming CO and aromatic hydrocarbons .

Applications De Recherche Scientifique

Scientific Research Applications

- Chemistry 3,4-Dimethylbenzophenone is used as an intermediate in synthesizing complex organic molecules. It can participate in reactions such as substitution, oxidation, and reduction.

- Substitution Reactions Chlorine atoms can be replaced by nucleophiles such as amines.

- Oxidation Reactions Methyl groups can be oxidized to form carboxylic acids.

- Biology This compound can serve as a probe to study enzyme-catalyzed reactions and protein-ligand interactions. It can act as an electrophile, interacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity or altering their function.

- Medicine Research suggests that this compound may have medicinal applications, particularly in developing anti-inflammatory and antimicrobial agents. It can modulate enzyme activity, making it a candidate for therapeutic exploration.

Industrial Applications

This compound is employed in producing polymers, resins, and coatings due to its stability and reactivity. Its chemical properties make it suitable for various industrial processes where durability and resistance to environmental factors are essential. Dimethylbenzophenones, including 4,4′-dimethylbenzophenone, are used as photosensitizers in UV curable coatings and inks .

Toxicological Profile

Understanding the toxicological profile of this compound is crucial for its safe application. The compound may cause skin and eye irritation and has potential respiratory effects upon exposure. Long-term exposure risks include possible carcinogenic effects.

Table 1: Toxicological Effects

| Effect | Observation |

|---|---|

| Skin Irritation | Yes |

| Eye Irritation | Yes |

| Respiratory Irritation | Possible |

| Long-term Exposure Risks | Potential carcinogenic effects noted |

Case Studies

- Enzyme Inhibition Studies: Studies have shown that 3,4-Dichloro-3’,4’-dimethylbenzophenone can inhibit cytochrome P450 enzymes involved in drug metabolism. This property is significant for pharmacological research as it may influence drug interactions and efficacy.

- Medicinal Chemistry Research: Investigations into the anti-inflammatory properties of 3,4-Dichloro-3’,4’-dimethylbenzophenone have shown promising results in preclinical models. Its ability to modulate inflammatory pathways suggests potential therapeutic uses in treating conditions like arthritis or other inflammatory diseases.

Production of 4,4′-dimethylbenzophenone

Mécanisme D'action

The mechanism of action of 3,4-Dimethylbenzophenone involves its interaction with molecular targets and pathways within biological systems. It can act as a photosensitizer, absorbing light and initiating photochemical reactions. This property is utilized in photopolymerization processes and other applications where light-induced reactions are required .

Comparaison Avec Des Composés Similaires

Similar Compounds

Benzophenone: The parent compound, lacking the methyl groups, is widely used in similar applications but may exhibit different reactivity and properties.

4,4’-Dimethylbenzophenone: Another derivative with methyl groups at different positions, which can influence its chemical behavior and applications.

Uniqueness

3,4-Dimethylbenzophenone is unique due to the specific positioning of the methyl groups, which can affect its electronic properties and reactivity. This makes it particularly useful in certain synthetic and industrial applications where other benzophenone derivatives may not be as effective .

Activité Biologique

3,4-Dimethylbenzophenone (DMBP) is an organic compound belonging to the benzophenone family, characterized by two aromatic rings connected by a carbonyl group, with two methyl groups attached to one of the phenyl rings. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and applications in phototherapy. This article reviews the biological activity of DMBP, supported by data tables and relevant research findings.

- Molecular Formula : C15H14O

- Molecular Weight : 226.27 g/mol

- Structure : The compound consists of a central carbonyl group flanked by two methyl-substituted phenyl rings.

Antimicrobial Properties

Research indicates that DMBP exhibits significant antimicrobial activity against various pathogens. A study on mono- and di-methyl substituted benzophenones found that DMBP demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve the disruption of cell membrane integrity and interference with metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that DMBP could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Anticancer Activity

DMBP has also been investigated for its potential anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound appears to modulate several signaling pathways involved in cell proliferation and survival.

- Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer)

- IC50 Values :

- MCF-7: 25 µM

- PC-3: 30 µM

The induction of apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation.

The biological effects of DMBP may be attributed to its ability to interact with cellular macromolecules such as proteins and nucleic acids. The presence of the carbonyl group allows for potential hydrogen bonding and π-π stacking interactions with aromatic amino acids in proteins, which may influence enzyme activities and cellular signaling pathways.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of DMBP against a panel of clinical isolates. The findings confirmed its effectiveness against multi-drug resistant strains, highlighting its potential as a therapeutic agent in infectious diseases. -

Cancer Cell Line Studies :

In a laboratory setting, DMBP was tested on various cancer cell lines, revealing its capacity to inhibit tumor growth significantly. The study utilized flow cytometry to analyze cell cycle arrest and apoptosis markers, demonstrating that DMBP induces G1 phase arrest in treated cells.

Propriétés

IUPAC Name |

(3,4-dimethylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-11-8-9-14(10-12(11)2)15(16)13-6-4-3-5-7-13/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENOLWCGNVWTJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180401 | |

| Record name | 3,4-Dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2571-39-3 | |

| Record name | 3,4-Dimethylbenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2571-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethylbenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002571393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2571-39-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethylbenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to produce 3,4-Dimethylbenzophenone?

A1: A primary method for synthesizing this compound is the Friedel-Crafts acylation of o-xylene with benzoyl chloride in the presence of a Lewis acid catalyst. Research has explored the use of various zeolite catalysts to improve the selectivity of this reaction towards the desired this compound isomer. [, ] Additionally, a study investigated the use of rare earth oxide catalysts for the liquid-phase benzoylation of o-xylene to produce this compound. []

Q2: How does this compound react under nitration conditions?

A2: Nitration of this compound in acetic anhydride leads to the formation of a mixture of products, primarily cis and trans isomers of 2-benzoyl-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate. [] This highlights the reactivity of the aromatic ring towards electrophilic aromatic substitution reactions.

Q3: Has this compound been used in any physicochemical studies?

A3: Yes, this compound has been employed as a quencher molecule in time-resolved fluorescence quenching (TRFQ) studies. This technique was used to investigate the phase structure and diffusion properties of poly(oxyethylene) surfactants in water. [] The study utilized the quenching interaction between excited pyrene and this compound to probe the microenvironment within surfactant aggregates.

Q4: Are there any kinetic models available for reactions involving this compound?

A4: Research has focused on developing kinetic models for the acylation of o-xylene to produce this compound. [] This study explored different molar ratios of reactants and employed H-Beta zeolite as a catalyst. The findings indicated that the reaction kinetics do not follow simple first or second-order dependencies on the acylating agent, suggesting a complex mechanism involving various factors such as diffusion, adsorption, and potential product inhibition.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.